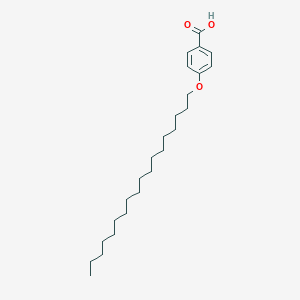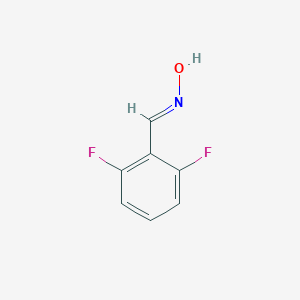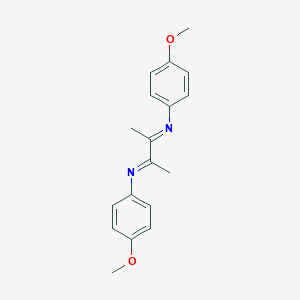
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine is a compound that is widely used in scientific research due to its unique properties. This compound is a type of diimine, which is a class of organic compounds that contain two nitrogen atoms connected by a double bond. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation. The compound has also been found to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine in lab experiments is its unique properties. The compound has been found to have multiple biological effects, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many future directions for the use of 2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine in scientific research. One area of interest is the development of new drugs based on the compound's unique properties. The compound has also been found to have potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine is a compound with unique properties that has been widely used in scientific research. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied. It has been found to have multiple biological effects, making it a useful tool for studying various biological processes. However, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Méthodes De Synthèse
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine can be synthesized using various methods. One of the commonly used methods is the reaction of 4-methoxyaniline with 2,3-dibromobutane in the presence of a palladium catalyst. The reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine has been widely used in scientific research due to its unique properties. The compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has been used in the development of new drugs and as a tool for studying various biological processes.
Propriétés
Numéro CAS |
19215-52-2 |
|---|---|
Nom du produit |
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine |
Formule moléculaire |
C18H20N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-N,3-N-bis(4-methoxyphenyl)butane-2,3-diimine |
InChI |
InChI=1S/C18H20N2O2/c1-13(19-15-5-9-17(21-3)10-6-15)14(2)20-16-7-11-18(22-4)12-8-16/h5-12H,1-4H3 |
Clé InChI |
LMEYMDPIGMZWSV-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=C(C=C1)OC)C(=NC2=CC=C(C=C2)OC)C |
SMILES canonique |
CC(=NC1=CC=C(C=C1)OC)C(=NC2=CC=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



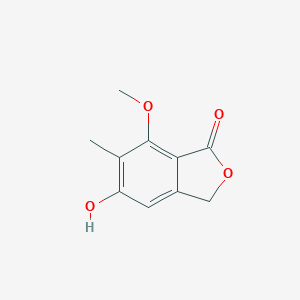
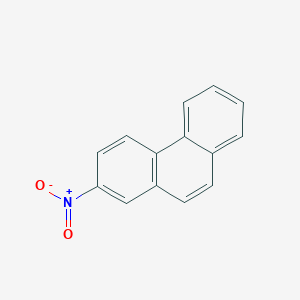
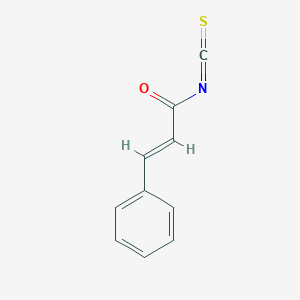
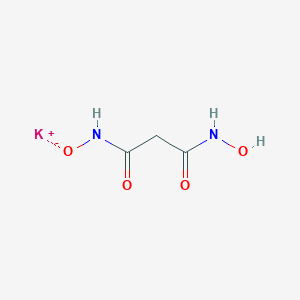
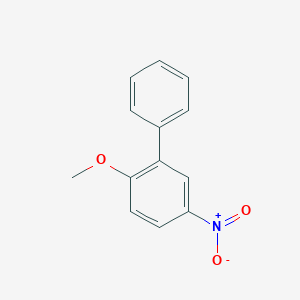
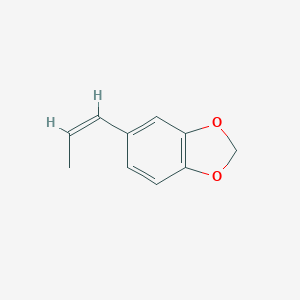
![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)
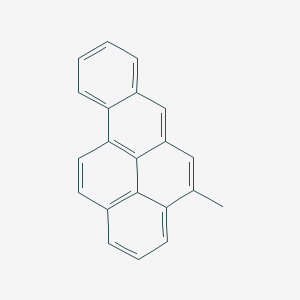
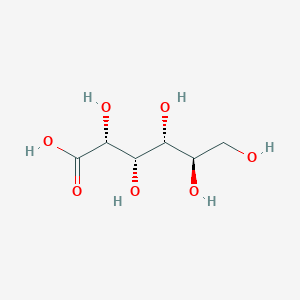
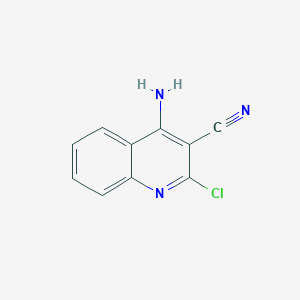
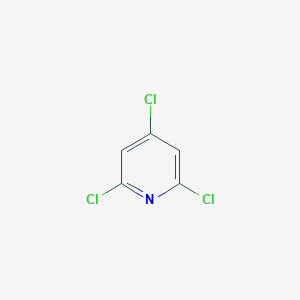
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
